molecular formula C6H14INO2S B1295509 Methylmethionine iodide CAS No. 3493-11-6

Methylmethionine iodide

Cat. No.: B1295509
CAS No.: 3493-11-6
M. Wt: 291.15 g/mol
InChI Key: YFDARUPBTIEXOS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylmethionine iodide is a useful research compound. Its molecular formula is C6H14INO2S and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Methyl Iodide in Nature's Iodine Cycle : Methyl iodide, a compound related to methylmethionine iodide, plays a significant role in the natural iodine cycle. It's involved in the destruction of atmospheric ozone. Research has shown that various bacteria, including terrestrial and marine species, are capable of methylating iodide with S-adenosyl-l-methionine as the methyl donor. This indicates that bacteria contribute to transferring iodine from terrestrial and marine ecosystems into the atmosphere (Amachi et al., 2001).

  • Methyl Iodide and Mercury Methylation : Methyl iodide has been observed to methylate inorganic mercury species in natural waters. This process occurs under sunlight and involves two steps: the reduction of Hg(2+) to Hg(0)/Hg2(2+) and the subsequent methylation of Hg(0)/Hg2(2+) by methyl iodide. This finding suggests that methyl iodide-involved methylation of inorganic Hg could be a significant source of methylated mercury in environments where methyl iodide is used as a fumigant (Yin et al., 2014).

Biomedical and Pharmaceutical Research

  • Cancer Diagnosis and Imaging : A novel near-infrared fluorescent probe, l-methyl-methionine–ICG-Der-02, was developed for in vivo imaging of tumors and early diagnosis of cancers. This probe demonstrated excellent cellular uptake without cytotoxicity, and provided a distinguishable fluorescence signal in tumor areas, indicating its potential as an optical imaging agent for early-stage tumor diagnosis (Mahounga et al., 2012).

Environmental Biotechnology

  • Synthesis of Methyl Halides from Biomass : Methyl halides, including methyl iodide, are used as agricultural fumigants and precursors for chemicals and fuels. A study demonstrated the potential of producing methyl halides from non-food agricultural resources using engineered microbes. This research highlights the possibility of converting biomass into useful methyl halides in an environmentally friendly manner (Bayer et al., 2009).

Mechanism of Action

Target of Action

Methylmethionine iodide is a complex compound that involves two key components: methionine and iodide. Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is involved in protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . Iodide, on the other hand, is rapidly absorbed and distributed within the extracellular fluid of the body . It is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine .

Mode of Action

For instance, methionine is known to be a methyl donor for the majority of methyltransferases that modify DNA, RNA, histones, and many other proteins . The iodide component is concentrated in the thyroid and subsequently oxidized to iodine .

Biochemical Pathways

This compound likely affects several biochemical pathways. Methionine is involved in the methionine cycle, which generates SAMe . SAMe is a crucial molecule in the metabolism of all organisms and is involved in the methylation of various molecules . Additionally, transmethylation by SAMe generates S-adenosylhomocysteine, which is converted back to SAMe via the methionine cycle or to the antioxidant glutathione via the transsulfuration pathway .

Pharmacokinetics

Methionine is known to be used for protein synthesis and has various metabolic roles . Iodide is rapidly absorbed and distributed within the extracellular fluid of the body . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action likely involves various molecular and cellular effects due to the roles of methionine and iodide. Methionine is involved in protein synthesis and various metabolic processes . Iodide is concentrated in the thyroid and subsequently oxidized to iodine, which may have effects on thyroid function .

Biochemical Analysis

Biochemical Properties

Methylmethionine iodide is involved in several biochemical reactions, primarily as a methyl donor. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is selenocysteine Se-methyltransferase, which catalyzes the transfer of a methyl group from this compound to selenocysteine . This interaction is crucial for the synthesis of selenoamino acids, which are important for antioxidant protection and redox regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the methionine salvage pathway, which is essential for recycling methionine from methylthioadenosine . This pathway is crucial for maintaining cellular methionine levels, which in turn affects protein synthesis and methylation reactions. Additionally, this compound has been shown to impact the synthesis of polyamines, which are important for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a methyl donor in various biochemical reactions. It binds to specific enzymes, such as selenocysteine Se-methyltransferase, and facilitates the transfer of a methyl group to target molecules . This methylation process is essential for the regulation of gene expression, protein function, and cellular metabolism. This compound also plays a role in the methionine salvage pathway, where it is involved in the recycling of methionine from methylthioadenosine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can lead to a decrease in its methylation activity . Long-term exposure to this compound has been associated with changes in gene expression and cellular metabolism, highlighting its potential impact on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance methylation reactions and support cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse effects. These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway and the synthesis of polyamines . It interacts with enzymes such as selenocysteine Se-methyltransferase and methylthioribose-1-phosphate isomerase, which are crucial for its metabolic functions . These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The involvement of this compound in these pathways underscores its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions . The distribution of this compound can influence its activity and function, as it needs to be localized to specific cellular compartments to exert its effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function . The subcellular localization of this compound is crucial for its role in methylation reactions and other biochemical processes, as it needs to be in close proximity to its target molecules.

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDARUPBTIEXOS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3493-11-6, 34236-06-1
Record name Methylmethionine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLMETHIONINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O2D9U053L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylmethionine iodide
Reactant of Route 2
Methylmethionine iodide
Reactant of Route 3
Methylmethionine iodide
Reactant of Route 4
Reactant of Route 4
Methylmethionine iodide
Reactant of Route 5
Methylmethionine iodide
Reactant of Route 6
Methylmethionine iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.